N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide
Overview
Description
N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide is an organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by the presence of a methyl ester group, a chloro substituent, and an isoindoline-1,3-dione moiety.
Mechanism of Action
Target of Action
It’s worth noting that isoindoline-1,3-dione heterocycles, which are present in this compound, have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
Compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to this compound, have been studied for their diverse synthetic strategies and potential applications .
Biochemical Pathways
Isoindoline-1,3-dione heterocycles, which are present in this compound, have been studied for their reactivity and potential applications in different fields .
Pharmacokinetics
The presence of the isoindoline-1,3-dione heterocycle could potentially influence its pharmacokinetic properties .
Result of Action
Compounds with an isoindoline nucleus and carbonyl groups at positions 1 and 3, similar to this compound, have been studied for their potential use in diverse fields .
Action Environment
The presence of the isoindoline-1,3-dione heterocycle could potentially influence its stability and reactivity .
Biochemical Analysis
Biochemical Properties
Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can bind to specific protein receptors, altering their conformation and activity, which can have downstream effects on cellular signaling pathways .
Cellular Effects
The effects of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can affect the expression of genes involved in stress responses, metabolism, and cell cycle regulation . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as glycolysis, oxidative phosphorylation, and lipid metabolism.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions can result in a cascade of biochemical events, ultimately affecting cellular function and physiology.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of this compound can also have biological activity, potentially contributing to its overall effects on cells . Long-term exposure to Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cellular stress responses and promoting cell survival . At higher doses, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can exhibit toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental and therapeutic applications of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate.
Metabolic Pathways
Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These metabolic interactions can influence metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes . Additionally, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can affect the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, altering cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate within cells and tissues are critical factors that determine its biological activity. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and multidrug resistance proteins . Once inside the cell, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate can localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of Methyl 3-chloro-2-((1,3-dioxoisoindolin-2-yl)methyl)benzoate is a key determinant of its biological effects and therapeutic potential.
Preparation Methods
The synthesis of N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the reaction of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .
Chemical Reactions Analysis
N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions include various substituted isoindoline derivatives and larger heterocyclic compounds.
Scientific Research Applications
N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Comparison with Similar Compounds
N-(2-Chloro-6-methoxycarbonylphenyl)methyl phthamide can be compared with other similar compounds, such as:
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: Another isoindoline derivative with similar structural features but different substituents.
N-isoindoline-1,3-dione derivatives: A broader class of compounds with diverse substitution patterns and applications.
Properties
IUPAC Name |
methyl 3-chloro-2-[(1,3-dioxoisoindol-2-yl)methyl]benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c1-23-17(22)12-7-4-8-14(18)13(12)9-19-15(20)10-5-2-3-6-11(10)16(19)21/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUPYWJJMSUZBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)CN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123739 | |
Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403483-77-1 | |
Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1403483-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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